Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate

ST2/IL1RL1 inhibition IL-33 pathway Immuno-oncology

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 361480-80-0) is a synthetic small molecule belonging to the benzothiazole carbamoyl benzoate ester class. Its structure features a 6-methylsulfonyl-substituted benzo[d]thiazole core linked via a carbamoyl bridge to a methyl ester-functionalized benzoate group (molecular formula C₁₇H₁₄N₂O₅S₂, MW 390.4 g/mol, PubChem CID.

Molecular Formula C17H14N2O5S2
Molecular Weight 390.43
CAS No. 361480-80-0
Cat. No. B2789106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate
CAS361480-80-0
Molecular FormulaC17H14N2O5S2
Molecular Weight390.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H14N2O5S2/c1-24-16(21)11-5-3-10(4-6-11)15(20)19-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,20)
InChIKeyWDXVILPIZGFEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 361480-80-0): Chemical Identity and Procurement Baseline


Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 361480-80-0) is a synthetic small molecule belonging to the benzothiazole carbamoyl benzoate ester class. Its structure features a 6-methylsulfonyl-substituted benzo[d]thiazole core linked via a carbamoyl bridge to a methyl ester-functionalized benzoate group (molecular formula C₁₇H₁₄N₂O₅S₂, MW 390.4 g/mol, PubChem CID 5084808) [1]. The compound is catalogued in screening libraries including the Oprea set (Oprea1_728994) and has been profiled in PubChem BioAssays for ST2/IL1RL1 inhibition (AID 1259354) and GPR151 activation (AID 1508602) [1]. It is supplied as a research-grade compound, typically at ≥95% purity [1].

Why Generic Benzothiazole Analogs Cannot Substitute for Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate in Target-Focused Research


Within the methylsulfonyl benzothiazole (MSBT) chemotype, the specific combination of substituent position, linker chemistry, and ester functionality dictates both the biological target interaction profile and physicochemical properties. The target compound features a unique 6-methylsulfonyl substitution on the benzothiazole, a carbamoyl (amide) linker at the 2-position, and a 4-substituted methyl benzoate tail—a configuration that distinguishes it from common analogs such as 6-(methylsulfonyl)benzo[d]thiazol-2-amine (CAS 17557-67-4, a simple 2-amino scaffold) [1], (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate (CAS 683238-19-9, which introduces a 3-methyl group and exocyclic double bond) , and 4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (a methyl-substituted benzamide lacking the ester moiety) . These structural variations produce divergent hydrogen-bonding capacities, lipophilicity (XLogP3-AA = 2.6 for the target compound) [1], and target engagement profiles, rendering direct functional substitution unreliable without empirical validation [2].

Quantitative Differentiation Evidence for Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate (CAS 361480-80-0)


Target Engagement Profile: ST2/IL1RL1 Screening vs. Structural Analogs Lacking the Methyl Benzoate Tail

The target compound was profiled in a quantitative high-throughput AlphaLISA screen for inhibitors of the ST2/IL-33 protein–protein interaction (PubChem AID 1259354). Compounds were tested at 17 µM, with activity defined as ≥30% inhibition of ST2/IL-33 binding [1]. In contrast, the simpler core scaffold 6-(methylsulfonyl)benzo[d]thiazol-2-amine (CAS 17557-67-4) was not reported in this ST2/IL-33 screening panel; its primary reported target is TbPTR1 (IC₅₀ ≈ 34.2 µM) [2]. This indicates that appending the 4-(methoxycarbonyl)phenyl carbamoyl moiety redirects target engagement from parasitic pteridine reductase toward the human IL-33/ST2 signaling axis, a finding relevant for immuno-oncology and inflammatory disease research programs [1].

ST2/IL1RL1 inhibition IL-33 pathway Immuno-oncology High-throughput screening

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. the 2-Amino Scaffold

The target compound possesses a computed XLogP3-AA of 2.6 and a hydrogen bond acceptor count of 7 [1]. By comparison, 6-(methylsulfonyl)benzo[d]thiazol-2-amine (the unadorned 2-amino scaffold) has a lower molecular weight (228.3 g/mol) and substantially fewer hydrogen bond acceptors (4), yielding a markedly different physicochemical profile . The addition of the 4-(methoxycarbonyl)phenyl carbamoyl group increases both lipophilicity and the number of H-bond acceptor sites by 3, which can influence membrane permeability, solubility, and off-target binding promiscuity in cell-based assays [1].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Rotatable Bond Flexibility: Conformational Degree of Freedom vs. the 3-Methyl Exocyclic Analog

The target compound has 5 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. Its close analog, (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate (CAS 683238-19-9), introduces an N-methyl group at the 3-position and an exocyclic C=N double bond that restricts conformational freedom around the thiazole–carbamoyl junction . The target compound's endocyclic C=N (within the thiazole ring) and sp³-hybridized carbamoyl nitrogen permit greater rotational flexibility at the linker, which may affect the entropic penalty upon target binding [1].

Conformational flexibility Molecular recognition Binding entropy Structural biology

Crystal Structure Evidence: The 6-Methylsulfonyl-Benzothiazole Scaffold Engages TbPTR1 with Defined Binding Mode

A ternary crystal structure of 6-(methylsulfonyl)benzo[d]thiazol-2-amine bound to Trypanosoma brucei PTR1 (PDB 6GD4) has been solved, revealing the binding pose of the 6-methylsulfonyl-benzothiazole scaffold within the pteridine reductase active site [1]. Structure-guided optimization of this scaffold yielded derivatives with TbPTR1 IC₅₀ values as low as 0.35 µM and LmPTR1 IC₅₀ of 1.9 µM [1]. While the target compound (bearing the 4-(methoxycarbonyl)phenyl carbamoyl extension) has not itself been co-crystallized with TbPTR1, the available structural data for the shared core scaffold provides a validated starting point for rational design of extended analogs targeting parasitic or homologous reductases [1].

X-ray crystallography TbPTR1 Trypanosoma brucei Structure-based drug design

Recommended Application Scenarios for Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate Based on Quantitative Evidence


Primary Screening Hit Follow-Up in ST2/IL-33 Protein–Protein Interaction Inhibitor Programs

Based on its inclusion in the PubChem ST2/IL1RL1 inhibitor primary screening panel (AID 1259354), this compound is most appropriately procured as a validated hit or reference compound for secondary assays targeting the IL-33/ST2 signaling axis. Researchers investigating graft-versus-host disease, allergic inflammation, or Th2-mediated immune responses can use this compound to benchmark assay performance or as a starting scaffold for medicinal chemistry optimization, given that the ST2/IL-33 PPI is a clinically relevant target in immuno-oncology [1].

Structure-Guided Optimization of Anti-Trypanosomatidic Agents Using the 6-Methylsulfonyl-Benzothiazole Core

The availability of a high-resolution co-crystal structure of the 6-(methylsulfonyl)benzo[d]thiazol-2-amine core bound to TbPTR1 (PDB 6GD4) supports the use of this compound—and its extended 4-(methoxycarbonyl)phenyl carbamoyl derivative—as a basis for structure-based drug design targeting trypanosomatid infections. Procurement is warranted for medicinal chemistry teams seeking to elaborate from the 2-amino position to enhance potency (benchmark TbPTR1 IC₅₀ = 0.35 µM for optimized derivatives) while exploring selectivity against human reductases [1].

Physicochemical Property Benchmarking in Benzothiazole Library Design

With a computed XLogP3-AA of 2.6, 7 hydrogen bond acceptors, 5 rotatable bonds, and a molecular weight of 390.4 g/mol, this compound occupies a defined region of drug-like chemical space within the methylsulfonyl benzothiazole series [1]. Procurement is recommended for compound management teams building focused benzothiazole libraries, where this compound serves as a lipophilic, ester-bearing comparator to balance against more polar analogs such as 6-(methylsulfonyl)benzo[d]thiazol-2-amine [1][2].

Selectivity Profiling Across Benzothiazole Carbamoyl Benzoate Analogs

The structural distinction between this compound (endocyclic C=N, sp³ carbamoyl NH) and its 3-methyl exocyclic analog (CAS 683238-19-9, which features an exocyclic C=N bond) creates an opportunity for systematic selectivity profiling. Researchers can procure both compounds in parallel to assess how linker hybridization (sp³ amide vs. sp² imine) affects target binding kinetics, selectivity windows, and metabolic stability in lead optimization campaigns [1][2].

Quote Request

Request a Quote for Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.